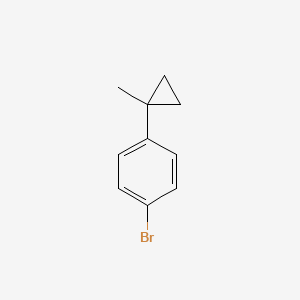

1-Bromo-4-(1-methylcyclopropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-methylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWSCKXHKZOLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40780-08-3 | |

| Record name | 1-bromo-4-(1-methylcyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Methylcyclopropylbenzene Moiety

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile reactivity is paramount. 1-Bromo-4-(1-methylcyclopropyl)benzene emerges as a compound of significant interest, embodying the unique attributes of the arylcyclopropane motif. The cyclopropyl group, the smallest of the cycloalkanes, is far from a simple saturated linker. Its inherent ring strain imparts a high degree of s-character to its C-H bonds and p-character to its C-C bonds, allowing it to engage in electronic conjugation with adjacent π-systems.[1][2] This "pseudo-double bond" character, combined with its rigid, three-dimensional structure, makes the cyclopropyl group a powerful tool in drug design.[1][3]

The incorporation of a cyclopropyl moiety can significantly influence a molecule's pharmacological profile by:

-

Enhancing Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains.[1][4]

-

Improving Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher potency and selectivity.[2][5]

-

Modulating Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and solubility, which are critical for a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[6][7]

The additional methyl group on the cyclopropyl ring in this compound offers a further point of substitution and can provide steric hindrance that may shield the cyclopropyl ring from certain metabolic pathways.[4] The bromo-substituent at the para-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical Properties

Specific experimental data for this compound is not extensively reported in the literature. However, its properties can be estimated based on data from closely related analogs.

| Property | Estimated Value/Information | Source/Basis |

| CAS Number | 840780-08-3 | [8] |

| Molecular Formula | C₁₀H₁₁Br | [9] |

| Molecular Weight | 211.10 g/mol | [9] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform, toluene) | General solubility of aryl bromides |

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination

Materials:

-

1-methyl-1-phenylcyclopropane

-

Bromine (Br₂)

-

Zinc bromide on montmorillonite K10 (catalyst)

-

Pentane (or another suitable inert solvent)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Catalyst Activation (if preparing in-house):

-

Dissolve zinc bromide in methanol.

-

Add montmorillonite K10 and stir at room temperature for 1 hour.

-

Remove the methanol under reduced pressure.

-

Heat the resulting powder at 200 °C for 1 hour and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-methyl-1-phenylcyclopropane (1 equivalent) in pentane.

-

Add the activated zinc bromide on montmorillonite catalyst (0.1 equivalents).

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

-

Bromination:

-

Cool the reaction mixture in an ice bath.

-

Slowly add bromine (1.1 equivalents) dropwise to the stirred solution in the dark.

-

After the addition is complete, allow the reaction to stir at room temperature overnight in the dark.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous sodium sulfite solution until the red-brown color of the bromine disappears.

-

Stir for an additional 30 minutes at room temperature.

-

Filter the mixture to remove the solid catalyst and rinse the solid with pentane.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with pentane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Carefully remove the solvent under reduced pressure. The product may be volatile.

-

The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Rationale Behind Experimental Choices

-

Catalyst: Zinc bromide on montmorillonite K10 is a solid acid catalyst that polarizes the bromine molecule, making it a more effective electrophile for the aromatic ring. The solid nature of the catalyst simplifies its removal during work-up.

-

Solvent: Pentane is an inert solvent that is easy to remove.

-

Darkness: The reaction is performed in the dark to prevent the light-induced radical chain bromination of the benzylic positions, which would lead to undesired byproducts.

-

Work-up: The sodium sulfite solution is used to quench any unreacted bromine.

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11][12][13] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

Procedure:

-

Reaction Setup:

-

To a round-bottom flask or Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Add a magnetic stir bar.

-

In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 8 mol% PPh₃) in a small amount of the organic solvent.

-

Add the catalyst solution to the reaction flask.

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

-

Reaction:

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

-

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1124-14-7|1-Bromo-4-cyclopropylbenzene|BLD Pharm [bldpharm.com]

- 9. This compound [sigmaaldrich.com]

- 10. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 1-Bromo-4-(1-methylcyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-(1-methylcyclopropyl)benzene, a specialized aryl bromide building block. Designed for professionals in chemical research and pharmaceutical development, this document delves into the compound's identifiers, physicochemical properties, a validated synthesis approach, its strategic applications in medicinal chemistry, and essential safety protocols. By synthesizing data from established chemical suppliers and analogous scientific literature, this paper serves as an authoritative resource for leveraging this unique molecular scaffold.

Core Identification and Chemical Structure

This compound is a disubstituted aromatic compound featuring a bromine atom and a 1-methylcyclopropyl group at the para positions of a benzene ring. This structure combines the versatile reactivity of an aryl bromide with the unique conformational and electronic properties of a methyl-substituted cyclopropane, making it a valuable intermediate in synthetic chemistry.

The primary identifiers for this compound are summarized below for unambiguous reference in procurement, cataloging, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 40780-08-3 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [2] |

| Molecular Weight | 211.1 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| InChI | 1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | [2] |

| InChIKey | AEWSCKXHKZOLMX-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD11109732 | [1] |

Physicochemical and Safety Characteristics

While specific, experimentally-derived data for this compound is not extensively published, its properties can be reliably inferred from supplier specifications and data on closely related structural analogs. This compound is supplied as a liquid with a purity of approximately 95%.[1]

Estimated Physicochemical Properties

The following table provides estimated physicochemical data based on the properties of analogous compounds such as 1-Bromo-4-cyclopropylbenzene (CAS 1124-14-7) and 1-Bromo-4-isopropylbenzene (CAS 586-61-8). These values are intended for estimation and should be confirmed by experimental analysis.

| Property | Estimated Value | Basis of Estimation (Analog CAS) | Source |

| Physical Form | Liquid | Supplier Data | [1] |

| Boiling Point | ~230-240 °C at 760 mmHg | Analog: 1-Bromo-4-cyclopropylbenzene (231 °C) | [3] |

| Density | ~1.3-1.4 g/cm³ | Analog: 1-Bromo-4-cyclopropylbenzene (1.39 g/cm³) | [3] |

| Refractive Index | ~1.56-1.60 | Analog: 1-Bromo-4-cyclopropylbenzene (1.604) | [3] |

| Flash Point | ~95-105 °C | Analog: 1-Bromo-4-cyclopropylbenzene (96 °C) | [3] |

| Storage | Sealed in dry, room temperature | Supplier Data | [1] |

Safety and Handling

A definitive Safety Data Sheet (SDS) for CAS 40780-08-3 is not publicly available. However, supplier information indicates a "Warning" signal word.[1] Based on the known hazards of structurally similar aryl bromides, the following GHS classifications are anticipated.[4]

-

Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (Anticipated): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Causality Behind Handling Procedures: The anticipated irritant nature of this halogenated aromatic compound necessitates the use of personal protective equipment (PPE) to prevent contact with skin and eyes. Handling should be performed in a well-ventilated fume hood to mitigate the risk of respiratory tract irritation from vapors. Standard laboratory practice for handling non-volatile organic liquids should be followed.

Synthesis and Reaction Mechanisms

The most logical and field-proven method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 1-methyl-1-phenylcyclopropane. This reaction leverages the electron-donating nature of the alkyl substituent to direct the incoming electrophile (bromine) to the para position.

Proposed Synthetic Workflow

The diagram below illustrates the logical workflow for the synthesis, starting from the precursor and proceeding through bromination and purification.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Analog-Based)

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[5][6]

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the precursor, 1-methyl-1-phenylcyclopropane (1.0 eq), and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Introduction: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, ~0.1 eq), to the solution.

-

Bromination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of elemental bromine (Br₂, 1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. The color of the reaction will typically discharge as the bromine is consumed.

-

Experimental Insight: The slow, cooled addition is critical to control the exothermicity of the reaction and to minimize the formation of di-brominated side products. The alkyl group is an ortho-, para-director; the steric hindrance from the cyclopropyl group favors substitution at the para-position.[6]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring it into an ice-cold aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil is then purified by silica gel column chromatography using a non-polar eluent system (e.g., hexanes) to yield the pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for constructing more complex molecular architectures. The bromine atom serves as a highly functional "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Strategic Role as a Synthetic Intermediate

The cyclopropylbenzene moiety is recognized as a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates can confer several advantages:

-

Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more conventional alkyl groups.

-

Improved Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that enhances binding affinity to its biological target.

-

Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor," allowing for fine-tuning of a compound's solubility, lipophilicity (logP), and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Reaction Pathway: Suzuki-Miyaura Cross-Coupling

A primary application for this compound is in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various boronic acids or esters to generate complex biaryl or aryl-heteroaryl structures. This is a cornerstone reaction in the synthesis of kinase inhibitors and other targeted therapeutics.

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

This strategic coupling allows medicinal chemists to rapidly synthesize libraries of novel compounds for biological screening by varying the boronic acid partner, thereby exploring the structure-activity relationship (SAR) around the core 1-methylcyclopropylphenyl scaffold.

Conclusion

This compound (CAS 40780-08-3) is a specialized yet highly valuable chemical intermediate. While detailed public data on its specific properties remains limited, its structural characteristics and the well-established utility of its core motifs—the aryl bromide and the cyclopropylbenzene group—confirm its importance. For researchers in drug discovery, it offers a robust starting point for creating novel molecular entities with potentially enhanced metabolic stability and target affinity. The synthetic and application workflows outlined in this guide provide a solid, scientifically-grounded framework for the effective utilization of this compound in advanced research and development programs.

References

A consolidated list of sources cited within this document is provided below for verification and further reading.

-

American Elements. 1-Bromo-4-cyclopropylbenzene | CAS 1124-14-7. [Link]

-

LookChem. Buy 1-Bromo-4-cyclopropylbenzene from HANGZHOU TIANYE CHEMICALS CO., LTD. [Link]

-

PubChem. 1-Bromo-4-(1-methylpropyl)benzene. [Link]

-

CAS. CAS Patents. [Link]

-

CAS. Chemical patent search. [Link]

-

The Journal of Organic Chemistry. Homohalocyclization: Electrophilic Bromine-Induced Cyclizations of Cyclopropanes. [Link]

-

The Journal of Organic Chemistry - ACS Publications. Characteristics of various reactions of bromine with arylcyclopropanes. [Link]

-

WIPO Patentscope. Search International and National Patent Collections. [Link]

-

ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Chemistry LibreTexts. 3.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

CAS. CAS The World's Chemical Information Authority. [Link]

- Google Patents. US10323267B2 - Methods and compositions for direct chemical lysis.

-

NIST WebBook. 1-bromo-4-(1-methylpropyl)benzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-(1-methylethyl)-. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). [Link]

Sources

Technical Guide: 1-Bromo-4-(1-methylcyclopropyl)benzene & Derivatives

Part 1: Executive Summary & Chemical Profile

1-Bromo-4-(1-methylcyclopropyl)benzene (CAS: 40780-08-3) represents a specialized scaffold in modern medicinal chemistry, serving as a robust bioisostere for tert-butyl and isopropyl phenyl moieties. Its primary value lies in its ability to "metabolically proof" a drug candidate: by replacing a benzylic hydrogen with a cyclopropyl ring, it eliminates the primary site of Cytochrome P450 (CYP450) oxidative attack while maintaining lipophilic bulk and inducing specific conformational constraints.

This guide details the synthesis, mechanistic logic, and application of this scaffold, moving beyond simple cataloging to provide a self-validating workflow for drug development professionals.

Chemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 40780-08-3 |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Key Structural Feature | Quaternary benzylic carbon (Metabolic block) |

| Solubility | Soluble in organic solvents (DCM, THF, Et₂O); insoluble in water |

Part 2: Medicinal Chemistry Logic (The "Why")

Metabolic Stability & The "Methyl Effect"

The 1-methylcyclopropyl moiety is designed to solve a specific pharmacokinetic failure mode: benzylic oxidation .

-

The Problem: In standard isopropyl or ethyl-substituted arenes, the benzylic carbon possesses an abstractable hydrogen atom. CYP450 enzymes rapidly hydroxylate this position, leading to rapid clearance (high

) and short half-life ( -

The Solution: The 1-methylcyclopropyl group contains a quaternary carbon at the benzylic position. Lacking a hydrogen atom, it is chemically impossible for CYP450 to perform direct hydrogen atom abstraction (HAT) at this site.

-

Bioisosterism: It mimics the steric volume of a tert-butyl group but with altered electronic properties ("banana bonds") and slightly reduced lipophilicity (lower cLogP), improving solubility profiles.

Conformational Locking

Unlike an isopropyl group, which rotates freely, the cyclopropyl ring imposes a rigid conformation. This "lock" often forces the phenyl ring into a specific orientation relative to the alkyl tail, potentially reducing the entropic penalty of binding to a protein target.

Figure 1: Mechanism of metabolic stabilization via quaternary carbon substitution.

Part 3: Synthesis Protocols (The "How")

The most reliable route to this compound is the Simmons-Smith Cyclopropanation of 4-bromo-

Protocol 1: Furukawa Modification of Simmons-Smith Reaction

Objective: Convert 4-bromo-

Reagents:

-

Substrate: 4-Bromo-

-methylstyrene (1.0 equiv) -

Reagent: Diethylzinc (

, 1.0 M in hexanes, 2.0 equiv) -

Carbenoid Source: Diiodomethane (

, 2.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.

-

Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate) and cool to 0°C in an ice bath.

-

Carbenoid Formation: Carefully add

(2.0 equiv) via syringe. Caution: Pyrophoric. -

Diiodomethane Addition: Add

(2.0 equiv) dropwise over 20 minutes. A white precipitate ( -

Substrate Addition: Add 4-bromo-

-methylstyrene (1.0 equiv) dropwise. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. (Monitor via TLC/GC-MS).

-

Note: If conversion is sluggish, heat to reflux (40°C).

-

-

Quench: Cool to 0°C. Slowly quench with saturated aqueous

. Caution: Gas evolution and vigorous reaction. -

Workup: Separate layers. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl, saturated

, and brine. -

Purification: Dry over

, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the disappearance of vinylic protons (5.0–5.5 ppm). Appearance of cyclopropyl protons: two multiplets around 0.7–1.0 ppm (4H) and a singlet methyl group around 1.4 ppm (3H).

Part 4: Derivatization & Applications[12]

Once synthesized, the aryl bromide serves as a versatile handle for cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the scaffold with an aryl boronic acid to create a biaryl system (e.g., for Factor XIa inhibitors).

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (

, 1.2 equiv) -

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology:

-

Combine aryl bromide, boronic acid, base, and catalyst in a microwave vial or pressure tube.

-

Add degassed solvent mixture.

-

Heat to 80–100°C for 4–12 hours under inert atmosphere.

-

Filter through Celite, concentrate, and purify via column chromatography.

Experimental Workflow Diagram

Figure 2: Synthesis and derivatization workflow for the 1-methylcyclopropyl scaffold.

References

-

Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

-

Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions.[3][4][5][6] Link

-

Barnes-Seeman, D. (2012). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition (Discusses bioisosteres including cyclopropanes). Link

-

Sigma-Aldrich. "this compound Product Page." Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Zirconium and hafnium catalyzed C–C single bond hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura coupling conditions for 1-Bromo-4-(1-methylcyclopropyl)benzene

An In-Depth Guide to Suzuki-Miyaura Coupling: Application and Protocols for 1-Bromo-4-(1-methylcyclopropyl)benzene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and increasingly relevant substrate: This compound . The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and modulate metabolic stability.[4] However, the tertiary carbon center of the 1-methylcyclopropyl substituent introduces a degree of steric hindrance that requires careful consideration and optimization of reaction conditions to achieve high-yield, reproducible results.

This document provides a comprehensive overview of the mechanistic principles, key parameter selection, detailed experimental protocols, and troubleshooting strategies tailored for the successful coupling of this compound with various organoboron partners.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[2][6] For aryl bromides, this step is generally faster than the rate-determining step of the overall reaction.[2]

-

Transmetalation: Before the organoboron reagent (e.g., a boronic acid) can react, it must be activated by a base. The base converts the boronic acid into a more nucleophilic boronate species.[7][8] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diaryl-palladium(II) complex.

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success: A Guided Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the quality of the reagents.

Palladium Catalyst and Ligand Selection

The combination of a palladium source (precatalyst) and a phosphine ligand is crucial for catalytic activity. While many catalyst systems exist, couplings involving sterically hindered substrates like this compound benefit significantly from bulky, electron-rich ligands.

-

Rationale: Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[9][10] This enhanced activity is critical for overcoming the steric hindrance presented by the ortho-substituted biaryl intermediate formed during the reaction.[9] N-Heterocyclic Carbene (NHC) ligands also offer excellent activity for coupling sterically demanding substrates.[11]

-

Recommended Systems:

-

Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos): A highly active and versatile system for a broad range of substrates, including those with steric bulk.[10]

-

The Role and Choice of Base

The base is not a mere spectator; it is essential for activating the boronic acid.[1][8] It reacts with the boronic acid to form a more nucleophilic boronate anion, which is the active species in the transmetalation step.[7][12]

-

Rationale: The choice of base can dramatically affect the reaction rate and yield. Stronger, non-nucleophilic bases are often required for challenging or sterically hindered couplings.[13]

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): An excellent choice for sterically demanding reactions, often providing higher yields than carbonates.[8][9]

-

Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous.[13]

-

Potassium Carbonate (K₂CO₃): A standard, cost-effective base suitable for many routine couplings, though it may be less effective for this specific substrate.[8]

-

The Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. Biphasic systems are commonly employed.

-

Rationale: Polar aprotic solvents are most common. The addition of water is often crucial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14] The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.[15]

-

Recommended Solvents:

-

1,4-Dioxane / Water: A classic and highly effective solvent system for a wide range of Suzuki couplings.

-

Toluene / Water: A less polar alternative, often used with more lipophilic substrates.

-

Tetrahydrofuran (THF) / Water: Another reliable choice, particularly effective for many catalyst systems.[16]

-

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

-

1,4-Dioxane and Deionized Water (e.g., 4:1 v/v mixture)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be approximately 0.1 M in the aryl bromide. Note: Proper degassing of the solvent (by sparging with an inert gas for 20-30 minutes or via freeze-pump-thaw cycles) is critical to prevent oxidation and deactivation of the catalyst.[17]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using a PEPPSI™ Precatalyst

This protocol is an excellent alternative, especially when seeking high reproducibility or if the first protocol gives suboptimal results.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid pinacol ester (1.3 equiv)

-

PEPPSI™-IPr catalyst (2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Tetrahydrofuran (THF) and Deionized Water (e.g., 10:1 v/v mixture)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the PEPPSI™-IPr catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

-

Solvent Addition: Add the degassed THF/water solvent mixture via cannula.

-

Reaction: Heat the mixture to 70-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS (typically 2-12 hours).

-

Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Data Summary and Optimization

The following tables summarize the recommended starting conditions and provide a logical workflow for optimizing the reaction.

| Parameter | Protocol 1 (Buchwald) | Protocol 2 (PEPPSI) | Rationale for Choice |

| Pd Source | Pd(OAc)₂ (2 mol%) | PEPPSI™-IPr (2 mol%) | In-situ generation vs. stable precatalyst. |

| Ligand | SPhos (4 mol%) | IPr (part of PEPPSI) | Bulky, electron-rich ligands are key for hindered substrates.[9][10] |

| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Strong bases are effective for difficult couplings.[8][13] |

| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (10:1) | Common polar aprotic systems that dissolve reagents well.[18][16] |

| Temperature | 80-100 °C | 70-80 °C | Sufficient thermal energy to overcome activation barriers. |

| Boron Source | Boronic Acid | Boronic Ester | Esters can offer enhanced stability over some boronic acids.[17] |

Optimization Workflow

If the initial yield is suboptimal, a systematic approach to optimization is recommended. The following workflow can guide the experimental process.

Diagram 2: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh batch of catalyst and ligand. Ensure rigorous degassing.[17] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] Cautiously increase the reaction temperature. |

| Homocoupling of Boronic Acid | Presence of oxygen; Suboptimal catalyst or base. | Improve degassing procedure (sparge solvent for 30+ mins).[13][17] Use a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling. |

| Dehalogenation of Aryl Bromide | β-hydride elimination from catalyst intermediate; Presence of water/protons. | Ensure anhydrous solvents are used if the protocol is not biphasic. The use of bulky ligands is designed to minimize this side reaction.[9] |

| Protodeboronation | Boronic acid instability, especially with excess water or heat. | Use the boronic acid as soon as possible after purchase. Consider using a more stable boronic acid pinacol ester or a trifluoroborate salt.[14][17] |

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to a wide array of valuable compounds. Success relies on a rational approach to reaction design, accounting for the substrate's moderate steric bulk. By employing robust catalytic systems featuring bulky, electron-rich phosphine ligands, selecting strong inorganic bases like K₃PO₄ or Cs₂CO₃, and utilizing well-established polar aprotic solvent systems, researchers can consistently achieve high yields. The protocols and optimization strategies detailed in this guide offer a solid foundation for scientists to efficiently synthesize novel molecules for applications in drug discovery and materials science.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005, June 4). Journal of the American Chemical Society. Retrieved from [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved from [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). ScienceDirect. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.Net. Retrieved from [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

-

An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

-

Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central. Retrieved from [Link]

-

Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. Retrieved from [Link]

-

Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arodes.hes-so.ch [arodes.hes-so.ch]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination of 1-Bromo-4-(1-methylcyclopropyl)benzene

Executive Summary & Strategic Analysis

This guide details the optimization and execution of the Buchwald-Hartwig amination utilizing 1-Bromo-4-(1-methylcyclopropyl)benzene (CAS: 40780-08-3) as the electrophilic coupling partner.

The 1-methylcyclopropyl moiety is a high-value pharmacophore in modern drug design, often serving as a metabolically stable bioisostere for tert-butyl or isopropyl groups. While the cyclopropyl ring introduces significant strain (~27.5 kcal/mol), it remains kinetically stable under standard Palladium(0)/Palladium(II) catalytic cycles. However, researchers must exercise caution to avoid radical-based pathways (e.g., Nickel-catalyzed SET mechanisms) that could trigger ring-opening or rearrangement.

Substrate Profile

| Property | Specification |

| Compound | This compound |

| Electronic Nature | Weakly electron-donating (+I effect from alkyl group). |

| Steric Environment | Para-substitution ensures minimal steric hindrance at the C-Br bond during oxidative addition. |

| Reactivity Challenge | The electron-rich nature of the ring makes the C-Br bond slightly less electrophilic than electron-deficient aryl halides, requiring electron-rich phosphine ligands to facilitate oxidative addition. |

Critical Reaction Parameters (The "Why" Behind the Protocol)

To ensure a self-validating and reproducible protocol, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Older generation ligands (e.g., BINAP, DPPF) are often insufficient for electron-neutral substrates at lower catalyst loadings.

Ligand Selection Strategy

-

RuPhos: The gold standard for secondary amines . Its bulk prevents bis-ligation, ensuring an active mono-ligated Pd(0) species, while its electron-richness accelerates oxidative addition into the electron-neutral aryl bromide.

-

BrettPhos: Recommended for primary amines .[1] It is designed to prevent the coordination of the amine product, which can poison the catalyst.

-

XPhos: A robust generalist for sterically unhindered amines.

Catalyst Source: The Precatalyst Advantage

Avoid mixing Pd(OAc)₂ or Pd₂(dba)₃ with ligands in situ if reproducibility is key. Incomplete reduction of Pd(II) to Pd(0) is a common failure mode.

-

Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., RuPhos Pd G4). These release the active L-Pd(0) species quantitatively upon exposure to base, eliminating the induction period and ensuring precise catalyst loading.

Base & Solvent Effects

-

NaOtBu / Toluene: The standard system. Fast kinetics, but incompatible with base-sensitive groups (esters, nitriles).

-

Cs₂CO₃ / 1,4-Dioxane: The "mild" system. Essential if the amine partner contains electrophilic functional groups.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the stability of the cyclopropyl ring during the Pd(II) intermediate stage.

Caption: The Pd(0)/Pd(II) catalytic cycle. Note the absence of single-electron transfer steps, preserving the cyclopropyl integrity.

Standardized Experimental Protocol

Reaction Scale: 1.0 mmol (Representative) System: RuPhos Pd G4 / NaOtBu / Toluene

Materials Checklist

-

Aryl Halide: this compound (211.1 mg, 1.0 mmol)

-

Amine: 1.2 equivalents (e.g., Morpholine, Aniline derivative)[2]

-

Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) (0.01 - 0.02 mmol, 1-2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) - Must be stored in glovebox or fresh bottle.

-

Solvent: Anhydrous Toluene (4.0 mL, 0.25 M)

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 10 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition:

-

Add RuPhos Pd G4 (8.5 mg, 1 mol%).

-

Add NaOtBu (135 mg, 1.4 mmol).

-

Add Aryl Bromide (211.1 mg, 1.0 mmol) if solid. (If liquid, add in step 4).

-

Add Amine if solid.

-

-

Inerting: Cap the vessel with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min -> Argon).

-

Liquids Addition:

-

Syringe in Anhydrous Toluene (4.0 mL).

-

Add Amine (1.2 mmol) if liquid.

-

Add Aryl Bromide if liquid.

-

-

Reaction:

-

Place in a pre-heated oil bath at 80°C - 100°C .

-

Stir vigorously (800+ RPM). The reaction typically turns a dark orange/brown color.

-

Monitor by HPLC or TLC at 2 hours. Most reactions complete within 2-6 hours.

-

-

Workup:

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this logic tree to diagnose and resolve the issue.

| Observation | Diagnosis | Corrective Action |

| No Conversion (<5%) | Catalyst poisoning or oxidation. | 1. Ensure NaOtBu is fresh (white powder, not yellow).2. Switch to BrettPhos Pd G4 (more robust).3. Degas solvent more thoroughly (sparge with Ar for 15 min). |

| Low Yield (30-50%) | Incomplete oxidative addition due to electron-rich ring. | 1. Increase temperature to 110°C.2. Switch ligand to tBuXPhos (more electron-rich). |

| Hydrodehalogenation (Ar-Br -> Ar-H) | Beta-hydride elimination from amine or solvent. | 1. Switch solvent to 1,4-Dioxane or t-Amyl Alcohol .2. Lower temperature to 80°C.3. Increase catalyst loading to 3 mol%. |

| Cyclopropyl Ring Opening | Radical pathway interference (Rare in Pd). | 1. Strictly avoid Nickel catalysts. 2. Add radical scavenger (TEMPO) to verify mechanism (if yield drops, radicals are present). |

Experimental Workflow Diagram

Caption: Linear workflow for air-sensitive cross-coupling setup.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides, Bromides, and Triflates. Organic Letters, 15(12), 3100–3103.

-

Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters, 10(3), 223–227.

Sources

Application Notes and Protocols for the Functionalization of 1-Bromo-4-(1-methylcyclopropyl)benzene in Library Synthesis

Introduction: The Strategic Value of the 1-Methylcyclopropylbenzene Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is a constant endeavor. The 1-bromo-4-(1-methylcyclopropyl)benzene scaffold has emerged as a particularly valuable building block for the synthesis of compound libraries aimed at drug discovery. The cyclopropyl group, especially when attached to a phenyl ring, is considered a "privileged" structural motif.[1] Its inherent rigidity can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1] Moreover, the cyclopropyl moiety often serves as a bioisostere for other functional groups like double bonds or carbonyls, offering enhanced metabolic stability and lipophilicity.[1][2] The presence of the bromine atom on the phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound. We will delve into detailed protocols for key transformations, explain the rationale behind experimental choices, and present data in a clear, comparative format to facilitate the efficient synthesis of diverse chemical libraries.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For a versatile starting material like this compound, several key coupling reactions can be employed to generate a diverse library of compounds. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3]

General Workflow for Library Synthesis

The functionalization of this compound for library synthesis typically follows a systematic workflow. This involves the parallel execution of various cross-coupling reactions with a diverse set of coupling partners.

Caption: General workflow for library synthesis from this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl and heteroaryl structures.[7][8] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Des-Bromo Byproducts

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Executive Summary & Problem Definition

The Challenge:

Des-bromo impurities (where a bromine atom is replaced by a hydrogen atom,

-

High Structural Similarity: Minimal change in molecular volume.

-

Similar Polarity: Often co-elutes in standard Reverse Phase (RP) chromatography.

-

Solid Solution Formation: The impurity frequently incorporates into the crystal lattice of the product, rendering standard recrystallization ineffective.

The Solution Architecture: Effective removal requires exploiting the subtle physicochemical differences introduced by the halogen atom: lipophilicity (hydrophobicity), polarizability (pi-pi interactions), and molecular weight .

Decision Logic & Workflow

The following decision tree illustrates the recommended workflow for selecting a purification strategy based on impurity levels and stage of development.

Figure 1: Decision matrix for des-bromo impurity removal. Selection depends on impurity load and the propensity for solid solution formation.

Module 1: Chromatographic Strategies (Polishing)

User Question: My des-bromo impurity co-elutes with the product on a standard C18 column. How can I improve resolution without extending the run time significantly?

Technical Insight:

A standard C18 phase interacts primarily through hydrophobic (van der Waals) forces. Since the bromine atom contributes to lipophilicity, the des-bromo impurity (

Protocol: Stationary Phase Screening

Objective: Enhance selectivity (

-

Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases:

-

Mechanism: The aromatic ring in the stationary phase engages in

stacking with the analyte. The polarizable bromine atom on the product alters the electron density of the aromatic ring, creating a distinct interaction energy compared to the des-bromo analog. -

Expectation: The brominated product usually retains longer on Phenyl phases relative to C18, pulling it away from the earlier eluting des-bromo impurity.

-

-

Mobile Phase Modifier (Methanol vs. Acetonitrile):

-

Action: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

-

Reasoning: ACN is a dipole-dipole solvent that can suppress

interactions between the analyte and the stationary phase. MeOH is a protic solvent that allows these subtle interactions to dominate, often increasing resolution between halo-arenes.

-

Data Summary: Column Selectivity for Halo-Aromatics

| Stationary Phase | Interaction Mechanism | Suitability for Des-Bromo | Relative Retention (R-Br) |

| C18 (Standard) | Hydrophobic | Low to Moderate | Baseline |

| Phenyl-Hexyl | Hydrophobic + | High | Increased |

| PFP (Fluoro-Phenyl) | Dipole-Dipole + | Very High (for isomers) | Variable |

| C8 | Hydrophobic (weaker) | Low | Decreased |

Module 2: Crystallization Strategies (Bulk Removal)

User Question: I have recrystallized my product three times, but the des-bromo level remains stuck at 0.5%. Why isn't it purging?

Technical Insight: You are likely dealing with Solid Solution Formation .[1] Because the radius of Hydrogen (1.20 Å) is smaller than Bromine (1.85 Å), the impurity can fit into the crystal lattice of the product without disrupting it significantly. This creates a mixed crystal where the impurity is "locked" inside, rather than staying in the mother liquor.

Protocol: Solubility-Limited Impurity Purge (SLIP)

To break a solid solution, you must operate in a regime where the thermodynamic preference for the impurity in the solution phase outweighs its inclusion in the solid.

Step-by-Step Troubleshooting:

-

Switch Solvent Systems (Polymorph Screen):

-

Different crystal polymorphs have different lattice energies and "tolerance" for impurities.

-

Action: Screen solvents with vastly different hydrogen-bonding capabilities (e.g., switch from Ethanol to Toluene). A change in crystal habit (shape) often indicates a new polymorph that may reject the impurity more effectively.

-

-

High-Temperature Reslurry (Swishing):

-

Instead of dissolving completely, suspend the solid in a solvent where it has partial solubility.[2]

-

Mechanism:[1][3] Ostwald Ripening. Small, impure crystals dissolve, and larger, purer crystals grow. The thermodynamic equilibrium at high temperature favors the impurity remaining in the liquid phase if the solvent is chosen correctly.

-

Solvent Choice: Choose a solvent where the Des-Bromo impurity is highly soluble but the Product is only sparingly soluble .

-

-

The "Mother Liquor" Bleed:

-

Do not recycle the mother liquor (filtrate) if solid solution formation is suspected. The impurity enriches in the filtrate; recycling it forces the impurity back into the lattice.

-

Module 3: Upstream Mitigation (Root Cause)

User Question: Purification is becoming too expensive. How do I stop this impurity from forming in the reaction?

Technical Insight: Des-bromo impurities in coupling reactions (e.g., Suzuki, Sonogashira) or brominations are often caused by Hydrodebromination . This is a catalytic side reaction where the Palladium (Pd) catalyst inserts into the C-Br bond and is reduced by a hydride source (often the solvent or water).

Mitigation Checklist:

-

Water Control:

-

Water often acts as the proton source for hydrodebromination.

-

Fix: Use anhydrous solvents and dry reagents.[4] Add molecular sieves to the reaction vessel.

-

-

Catalyst Loading:

-

Excess Pd can promote oxidative addition into the C-Br bond (even if it's not the intended reactive site).

-

Fix: Titrate catalyst loading down to the minimum effective concentration.

-

-

Temperature Management:

-

Hydrodebromination often has a higher activation energy than the desired coupling.

-

Fix: Lower the reaction temperature. If the reaction is slow, extend time rather than increasing heat.

-

Visualizing the Mechanism

The following diagram details the interaction difference in chromatography, explaining why Phenyl phases work better.

Figure 2: Mechanistic basis for separation. The polarizable Bromine atom enhances pi-pi stacking with phenyl stationary phases, increasing separation factors.

References

-

Separation of Halo-Aromatics: Journal of Chromatography A, "Selectivity of Phenyl-Hexyl Stationary Phases for Polar Aromatic Compounds."

-

Crystallization Mechanisms: Organic Process Research & Development, "Impurity Occurrence and Removal in Crystalline Products."

-

Hydrodebromination Control: Chemical Reviews, "Catalytic Hydrodehalogenation: Mechanisms and Applications."

-

HPLC Method Development: Waters Corporation, "Stationary Phase Selection Guide for Impurity Profiling."

-

Solid Solutions: Chemical Engineering Science, "Purification of crystalline products: Solid solutions and inclusion."

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific quality management system (QMS).

Sources

Minimizing protodebromination in 1-Bromo-4-(1-methylcyclopropyl)benzene reactions

This Technical Support Guide is designed for researchers encountering protodebromination (hydrodehalogenation) when utilizing 1-Bromo-4-(1-methylcyclopropyl)benzene . The guide focuses on the two most common utilization pathways: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange .

Subject: Minimizing Protodebromination (Ar-Br

Substrate Analysis & Failure Mode

Why is this happening? The 1-methylcyclopropyl moiety is an electron-donating group (EDG) via induction and hyperconjugation.

-

Electronic Effect: The EDG increases the electron density of the aromatic ring. In Lithium-Halogen exchange, this destabilizes the resulting aryl-lithium species (making it more basic and highly susceptible to protonation by trace moisture). In Pd-catalysis, it slows the rate of oxidative addition compared to electron-deficient aryl halides, altering the kinetic balance of the catalytic cycle.

-

Steric Effect: While the para position minimizes direct steric clash at the reaction site, the bulk of the cyclopropyl group can influence solubility and aggregation states in non-polar solvents.

Module A: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

Mechanistic Insight: The Hydride Divergence

Protodebromination in Pd-catalysis is rarely a random event; it is a specific side-reaction cycle involving a Palladium-Hydride (Pd-H) species. This species forms via

Figure 1: The Catalytic Divergence.[1][2] If Transmetallation is slower than the formation of Pd-H (from base/solvent), the system defaults to protodebromination.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing >15% Ar-H byproduct. I am using

-

Immediate Action: Switch to strictly aprotic polar solvents. 1,4-Dioxane or DMF are superior choices.

-

Base Switch: If you must use protic conditions, switch to

(anhydrous). It is less basic than carbonates/alkoxides and less likely to promote

Q2: My reaction is sluggish, so I increased the temperature to 100°C, but the byproduct increased. Why?

Diagnosis: Thermal Acceleration of Side Pathways.

Higher temperatures accelerate the undesired

-

Catalyst Upgrade: Instead of heat, use a more active catalyst system that operates at 60–80°C.

-

Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G4 . The bulky biaryl phosphines (Buchwald ligands) facilitate reductive elimination of the desired product, outcompeting the side reaction.

Protocol: High-Fidelity Suzuki Coupling for this compound

Use this protocol to establish a baseline free of protodebromination.

| Parameter | Recommendation | Rationale |

| Solvent | 1,4-Dioxane (Anhydrous) | Eliminates solvent as a hydride source. |

| Base | High solubility in dioxane/water mixes; suppresses Pd-H formation. | |

| Catalyst | Pd(Amphos)Cl₂ or XPhos Pd G3 (2-5 mol%) | Bulky phosphines protect the metal center and accelerate C-C bond formation. |

| Additives | None (Avoid alcohols) | Strict exclusion of proton sources. |

| Atmosphere | Argon/Nitrogen (Sparged) | Oxygen can oxidize ligands, leading to inactive Pd species that favor side reactions. |

Module B: Lithium-Halogen Exchange

Context: Generating the aryl nucleophile for reaction with electrophiles (aldehydes, ketones, etc.).

Mechanistic Insight: The "Hot" Anion

The 1-methylcyclopropyl group pushes electron density into the ring. When you exchange Br for Li, the resulting anion is more basic than a simple phenyl lithium. It will scavenge protons from sources you didn't even think were acidic (like THF decomposition products at high temps).

Figure 2: The Thermal Threshold. The electron-rich nature of the substrate lowers the temperature threshold for stability. Above -60°C, the intermediate attacks the solvent.

Troubleshooting Guide (FAQ Format)

Q1: I see 50% starting material and 50% des-bromo product (Ar-H). I quenched with water, so I know the exchange happened. Diagnosis: The "Wet" Quench. If you see Ar-H, the proton came from somewhere before you added your electrophile. The exchange worked, but the Ar-Li species found a proton immediately. Solution:

-

Cryogenic Control: Ensure the internal temperature (use a probe, not just bath temp) is <-70°C during the addition of

-BuLi. -

Dryness Check: Distill THF over Sodium/Benzophenone or use a fresh column-dried source. Molecular sieves are insufficient for this specific sensitive substrate.

Q2: Can I use the Barbier conditions (mixing Li and Electrophile together)? Answer: Yes, and it is recommended. Because the Ar-Li intermediate is unstable/highly basic, generating it in the presence of the electrophile (if the electrophile is compatible with Lithium) minimizes the lifetime of the anionic species, statistically reducing the chance of protodebromination.

Protocol: Cryogenic Exchange Optimization

-

Vessel Prep: Flame-dry glassware under vacuum; backfill with Argon (3 cycles).

-

Solvent: THF (Anhydrous, 0.1 M concentration relative to substrate).

-

Cooling: Cool to -78°C (Dry Ice/Acetone). Wait 15 mins for equilibration.

-

Exchange: Add

-BuLi (2.0 equiv) dropwise. Note: t-BuLi is preferred over n-BuLi for this substrate to ensure rapid, irreversible exchange. -

Time: Stir for exactly 10-15 minutes . Do not stir for hours; the intermediate will degrade.

-

Quench: Add electrophile (dissolved in dry THF) rapidly.

Analytical Forensics

How to confirm the failure mode?

| Compound | 1H NMR Signature (CDCl3) | GC/MS (EI) |

| Starting Material (Ar-Br) | AA'BB' pattern (aromatic); Cyclopropyl protons intact. | M+ and M+2 (1:1 ratio) at 210/212 m/z. |

| Protodebrominated (Ar-H) | New Triplet/Multiplet in aromatic region (integrates 1H). Loss of symmetry compared to SM. | Molecular Ion at 132 m/z. (Mass loss of ~80 amu). |

| Homocoupling (Ar-Ar) | Doubling of integration; complex aromatic region. | High molecular weight dimer (~262 m/z). |

References

-

Mechanisms of Hydrodehalogenation

- Mechanism of the Palladium-Catalyzed Hydrodehalogen

-

Source:

-

Solvent Effects in Cross-Coupling

- Solvent Effects in Palladium C

-

Source:

-

Lithium-Halogen Exchange Protocols

- Preparation of Functionalized Aryllithiums via Lithium-Halogen Exchange.

-

Source:

-

Cyclopropyl Group Chemistry

- Synthesis and Reactivity of Cyclopropylarenes.

-

Source:

Sources

Troubleshooting low reactivity of sterically hindered aryl bromides

Topic: Troubleshooting Low Reactivity in Sterically Hindered Aryl Bromides Ticket ID: #4092-STERIC-Pd Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Paradox

Users frequently report low conversion when coupling aryl bromides possessing ortho-substituents (2,6-disubstitution or bulky 2-substitution). The failure mode is rarely a complete lack of reactivity but rather stalled conversion or protodehalogenation (where Ar-Br converts to Ar-H).

In hindered systems, the standard catalytic rules invert. While electron-rich ligands facilitate Oxidative Addition (OA), excessive bulk is required to force Reductive Elimination (RE). However, that same bulk can inhibit the approach of the boronic acid during Transmetallation (TM).

This guide addresses the three primary bottlenecks: Ligand Design , Pre-catalyst Activation , and Side-Reaction Suppression .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using Pd(PPh3)4 or PdCl2(dppf) and seeing <10% conversion. Increasing temperature to 110°C didn't help. Why?

A: These "classic" catalysts are structurally incapable of coupling sterically hindered systems.

-

The Mechanism: Classical ligands like Triphenylphosphine (

) or dppf form coordinatively saturated Pd(0) species (e.g., -

The Fix: Switch to Dialkylbiarylphosphines (Buchwald Ligands) or NHC (PEPPSI) ligands.

-

Recommendation: Use SPhos or XPhos . These ligands possess a specific architecture where one phenyl ring provides steric bulk (facilitating RE) while the electron-rich phosphine center accelerates OA. The bulk also prevents the formation of inactive dimers.

-

Q2: I switched to SPhos but now I see significant "Protodehalogenation" (Ar-H byproduct). The Ar-Br is consumed, but no product forms.

A: This is the classic signature of Slow Transmetallation .

-

The Causality: In hindered systems, the Oxidative Addition complex (

) is formed, but the boronic acid cannot easily approach the crowded metal center. The catalyst "waits" in this state. If the solvent is protic (alcohols) or the base is too strong (alkoxides), the Pd-Ar bond scavenges a proton, releasing Ar-H and killing the cycle. -

The Fix:

-

Solvent: Eliminate alcohols. Switch to strictly aprotic, non-polar solvents like Toluene or 1,4-Dioxane .

-

Base: Avoid Sodium Ethoxide/Methoxide. Use Anhydrous

or

-

Q3: My catalyst turns black (Pd black precipitation) within 15 minutes. Is the reaction dead?

A: Yes. This indicates Ligand Dissociation .

-

The Mechanism: If the oxidative addition is slow (due to extreme steric crowding), the unstable Pd(0) source (like

) aggregates into inactive metallic palladium before it can enter the catalytic cycle. -

The Fix: Use Pre-catalysts (G3 or G4) .

-

Instead of mixing Pd + Ligand, use XPhos-Pd-G4 . These are air-stable palladacycles that release the active

species only upon heating and exposure to base, ensuring a high concentration of active catalyst exactly when needed.

-

Part 2: Decision Logic & Mechanism

Visual 1: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Caption: Logic flow for diagnosing failure modes based on crude reaction analysis.

Part 3: Comparative Data & Ligand Selection

Not all "bulky" ligands are equal. The table below summarizes performance based on steric crowding (Buried Volume

| Ligand Class | Representative | Best Use Case | Risk Factor | |

| Standard | ~22% | Unhindered substrates only. | High: Fails to form | |

| Buchwald | SPhos | ~43% | Ortho-substituted Ar-Br. | Low: Excellent general purpose. |

| Buchwald | XPhos | ~48% | Di-ortho substitution (2,6-). | Low: Best for aryl chlorides/tosylates. |

| NHC | PEPPSI-IPr | ~33%* | Heterocycles & Amides. | Med: Requires specific activation. |

| Buchwald | VPhos | High | Extremely hindered (Tetra-ortho). | Med: Can be too bulky for TM. |

> Note:

Part 4: The "Gold Standard" Protocol

This protocol utilizes a G4-Precatalyst to ensure immediate generation of the active species and Anhydrous conditions to prevent dehalogenation.

Experiment: Coupling of 2-bromo-1,3-dimethylbenzene (Hindered Ar-Br) with Phenylboronic Acid.

Reagents:

-

Substrate: Hindered Aryl Bromide (1.0 equiv)

-

Coupling Partner: Boronic Acid (1.5 equiv)

-

Catalyst: XPhos-Pd-G4 (2.0 - 4.0 mol%)

-

Alternative: Pd-PEPPSI-IPr (2.0 mol%)

-

-

Base: Anhydrous

(Tribasic Potassium Phosphate) (3.0 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Bromide, Boronic Acid, Base (

), and Catalyst (XPhos-Pd-G4). -

Critical: If using a Schlenk line, evacuate and backfill with Argon 3 times before adding solvent.

-

-

Solvent Addition:

-

Add anhydrous Toluene via syringe.

-

Tip: Do not use "wet" solvents. If unsure, store solvent over activated 3Å molecular sieves for 24h prior to use.

-

-

Reaction:

-

Seal the vial (Teflon-lined cap).

-

Place in a pre-heated block at 100°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures (due to insoluble phosphate base).

-

-

Monitoring:

-

Check via GC-MS or TLC at 1 hour.

-

Note: The G4 catalyst activates rapidly. If no conversion is seen in 2 hours, the catalyst has likely poisoned or the steric barrier is too high for this specific ligand.

-

-

Workup:

-

Cool to Room Temp.[1] Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Pd black and salts. Concentrate and purify.

-

Part 5: Mechanistic Visualization

Visual 2: The Steric Bottleneck Cycle